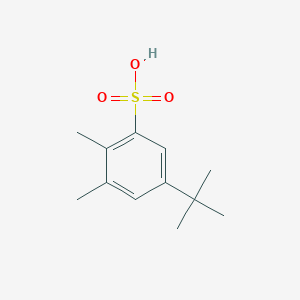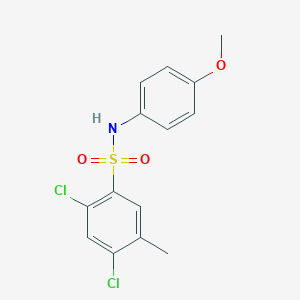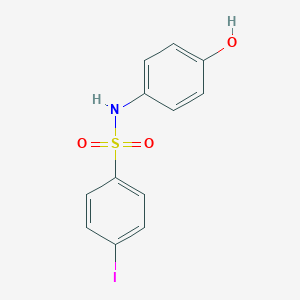![molecular formula C25H19N3O5S B280723 N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. It is a potent and selective inhibitor of the p53-MDM2 interaction, a pathway that is frequently disrupted in cancer cells. MI-773 has been extensively studied for its potential as a therapeutic agent in various types of cancer.
作用机制
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide is a potent and selective inhibitor of the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a critical role in preventing the development of cancer. However, in many types of cancer, the p53 pathway is disrupted, leading to the overexpression of MDM2, a protein that binds to and inhibits p53. This compound binds to the MDM2 protein, preventing it from interacting with p53 and allowing p53 to function normally. This leads to the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide is a potent and selective inhibitor of the p53-MDM2 interaction, making it a valuable tool for studying the p53 pathway in cancer cells. However, its high potency may also make it difficult to use in certain experiments, as it may cause off-target effects. This compound is also relatively expensive, which may limit its use in some labs.
未来方向
There are several potential future directions for research on N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further research is needed to determine the optimal dosing and treatment schedule for this compound in different types of cancer.
合成方法
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The first step involves the condensation of 4-methoxybenzaldehyde with isonicotinamide to form an imine intermediate. This is followed by a reduction step to obtain the corresponding amine. The amine is then reacted with 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride to form this compound.
科学研究应用
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide has been extensively studied for its potential as a therapeutic agent in various types of cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
分子式 |
C25H19N3O5S |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C25H19N3O5S/c1-27-21-10-11-22(19-4-3-5-20(23(19)21)25(27)30)34(31,32)28(17-6-8-18(33-2)9-7-17)24(29)16-12-14-26-15-13-16/h3-15H,1-2H3 |
InChI 键 |
PDLXAZWHBDUHNE-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CC=NC=C5)C=CC=C3C1=O |
规范 SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CC=NC=C5)C=CC=C3C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)

